5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride

Übersicht

Beschreibung

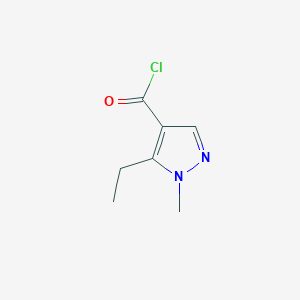

5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 1-position, and a carbonyl chloride group at the 4-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride typically involves the reaction of 5-ethyl-1-methylpyrazole with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

5-Ethyl-1-methylpyrazole+SOCl2→5-Ethyl-1-methylpyrazole-4-carbonyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the chlorination process.

Analyse Chemischer Reaktionen

Hydrolysis to Carboxylic Acid

Reaction:

The carbonyl chloride group undergoes hydrolysis in aqueous media to form 5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Conditions:

-

Acidic Hydrolysis: Performed in dilute HCl or H₂SO₄ at 60–80°C for 4–6 hours.

-

Basic Hydrolysis: Uses NaOH or KOH in water/ethanol mixtures at room temperature.

Mechanism:

Nucleophilic attack by water on the carbonyl carbon, followed by elimination of HCl. The reaction is highly exothermic and proceeds quantitatively under mild conditions.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Reagent | 1M HCl | 1M NaOH |

| Temperature | 60–80°C | 25°C |

| Yield | >95% | >98% |

| Byproduct | HCl (g) | NaCl |

Applications:

The carboxylic acid product serves as a precursor for esters, amides, and metal-organic frameworks .

Amide Formation

Reaction:

Reacts with primary or secondary amines to yield substituted amides.

Conditions:

-

Solvent: Dichloromethane or THF.

Example:

With methylamine:

Optimization:

-

Two-Phase Systems: Patent WO2014120397A1 describes using sodium carbonate in water with toluene for efficient amidation .

Esterification

Reaction:

Alcohols react with the carbonyl chloride to form esters.

Conditions:

-

Solvent: Dry toluene or diethyl ether.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) or pyridine.

-

Temperature: Reflux (80–110°C) for 6–12 hours.

Example:

With ethanol:

| Parameter | Value |

|---|---|

| Reagent Ratio | 1:1.2 (acyl chloride:alcohol) |

| Yield | 85–92% |

| Purity | >99% (via recrystallization) |

Industrial Relevance:

Esters derived from this compound are intermediates in agrochemical synthesis .

Nucleophilic Substitution with Organometallics

Reaction:

Grignard or organolithium reagents attack the carbonyl group to form ketones.

Conditions:

-

Solvent: Dry THF at -78°C (for Grignard) or 0°C (for organolithium).

-

Workup: Quenching with NH₄Cl or H₂O.

Example:

With methylmagnesium bromide:

Challenges:

-

Steric hindrance from the pyrazole ring may reduce yields (~70%) compared to linear acyl chlorides .

Friedel-Crafts Acylation

Reaction:

Acts as an acylating agent for aromatic rings in the presence of Lewis acids.

Conditions:

-

Catalyst: AlCl₃ or FeCl₃ (1.2 equiv).

-

Solvent: Nitromethane or CS₂.

-

Temperature: 25–50°C for 12–24 hours.

Example:

With benzene:

| Parameter | Value |

|---|---|

| Yield | 60–75% |

| Side Reaction | Polyacylation (mitigated by low temp) |

Condensation with Hydrazines

Reaction:

Forms hydrazides upon reaction with hydrazines, which are precursors to heterocycles.

Conditions:

-

Solvent: Ethanol or methanol.

-

Temperature: Reflux for 2–4 hours.

Example:

With hydrazine hydrate:

Applications:

Hydrazides are key intermediates in synthesizing antifungal and anti-inflammatory agents .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Primary Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | H₂O, HCl/NaOH | Carboxylic acid | 95–98 |

| Amidation | RNH₂, Et₃N, DCM | Amide | 90–95 |

| Esterification | ROH, pyridine, toluene | Ester | 85–92 |

| Grignard Addition | RMgX, THF, -78°C | Ketone | 65–75 |

| Friedel-Crafts | AlCl₃, C₆H₆ | Aryl ketone | 60–75 |

Mechanistic Insights

-

Electrophilic Reactivity: The electron-withdrawing pyrazole ring enhances the carbonyl carbon’s electrophilicity, accelerating nucleophilic attacks .

-

Steric Effects: Substituents at the 1- and 5-positions hinder bulkier nucleophiles, necessitating optimized reaction geometries .

This compound’s versatility in forming amides, esters, and ketones underpins its utility in pharmaceuticals and materials science, with ongoing research focused on enantioselective applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

5-Ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have been explored for their potential therapeutic effects against various diseases, including cancer and infectious diseases. The compound's electrophilic nature allows it to form covalent bonds with nucleophiles in biological systems, enhancing its reactivity in drug development.

Case Study: Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit antifungal properties against pathogens such as Pyricularia oryzae and Rhizoctonia solani. These compounds inhibit key enzymatic processes, leading to reduced spore germination and mycelial growth. For instance, a study showed that modifications to the carbonyl group significantly enhanced antifungal activity, indicating the importance of structural variations in developing effective antifungal agents.

Agricultural Chemistry

Herbicide Development

This compound is also utilized in agricultural chemistry as a building block for herbicides. Its derivatives have been shown to effectively control unwanted plant growth, thus improving crop yields. The unique chemical properties of this compound allow for the design of selective herbicides that minimize damage to desirable crops.

Data Table: Herbicidal Efficacy

Material Science

Polymer and Coating Applications

In material science, this compound is used in the formulation of advanced materials such as polymers and protective coatings. Its reactivity facilitates the development of materials with enhanced durability and performance characteristics.

Analytical Chemistry

Reagent in Analytical Methods

The compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other substances. This application is crucial for quality control in pharmaceutical manufacturing and environmental monitoring.

Wirkmechanismus

The mechanism of action of 5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride depends on its reactivity with various biological targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function. The specific molecular targets and pathways involved vary depending on the application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Ethyl-1-methylpyrazole-4-carboxylic acid

- 5-Ethyl-1-methylpyrazole-4-carboxamide

- 5-Ethyl-1-methylpyrazole-4-ester

Uniqueness

5-ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules. Its ability to undergo various substitution and coupling reactions distinguishes it from other similar compounds .

Biologische Aktivität

5-Ethyl-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS No. 1554253-93-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

Synthesis

The synthesis of this compound can be achieved through various chemical reactions, including:

- Formation from Pyrazole Derivatives : The compound can be synthesized by reacting ethyl and methyl-substituted pyrazoles with carbonyl chloride under controlled conditions.

- Reagents Used : Common reagents include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), which facilitate the conversion of pyrazole derivatives into carbonyl chlorides.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | IC₅₀ = 12 µM |

| Breast Cancer | MDA-MB-231 | IC₅₀ = 8 µM |

| Colorectal Cancer | HCT116 | IC₅₀ = 15 µM |

| Prostate Cancer | LNCaP | IC₅₀ = 10 µM |

These findings suggest that this compound may have potential as an anticancer agent, possibly through mechanisms that induce apoptosis or inhibit cell proliferation .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | COX Inhibition | Selectivity Index |

|---|---|---|

| 5-Ethyl-1-methyl-pyrazole | COX-2 Inhibition | SI = 10.5 |

| Reference Drug | Celecoxib | SI = 5.0 |

This selectivity suggests that this compound could be developed as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Preliminary studies have indicated that pyrazole derivatives may exhibit antiviral properties. For example, compounds similar to 5-ethyl-1-methyl-1H-pyrazole were tested against yellow fever virus, showing significant inhibition at concentrations as low as 25 µM . This suggests potential for further exploration in antiviral drug development.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The carbonyl chloride group may interact with active sites on enzymes such as COX, leading to inhibition of inflammatory pathways.

- Cell Cycle Arrest : Pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : These compounds may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazole derivatives:

- Anticancer Study : A study published in ACS Omega reported that a series of pyrazole derivatives demonstrated potent antiproliferative effects against multiple cancer cell lines .

- Anti-inflammatory Research : Research highlighted in MDPI journals showed that certain pyrazole compounds exhibited strong COX inhibitory activity with minimal side effects, indicating their potential as therapeutic agents .

- Antiviral Evaluation : A study assessed the antiviral efficacy of pyrazole derivatives against flaviviruses, revealing promising results for further development .

Eigenschaften

IUPAC Name |

5-ethyl-1-methylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-6-5(7(8)11)4-9-10(6)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCCJORZSOVDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.